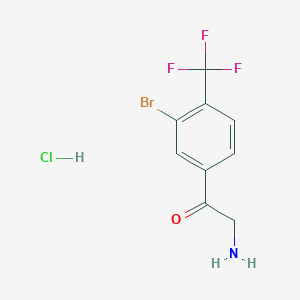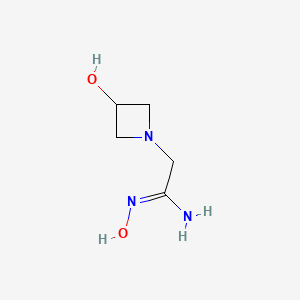
(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyazetidine ring, which is a four-membered nitrogen-containing ring with a hydroxyl group, and an acetimidamide moiety, which is an amide derivative with an additional hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide typically involves the formation of the hydroxyazetidine ring followed by the introduction of the acetimidamide group. One common method involves the reaction of a suitable azetidine precursor with hydroxylamine under controlled conditions to form the hydroxyazetidine ring. This intermediate is then reacted with an acetimidamide derivative to yield the final compound .
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone: Another compound with a hydroxyazetidine ring, studied for its potential biological activity.
Uniqueness
(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H11N3O2 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(3-hydroxyazetidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C5H11N3O2/c6-5(7-10)3-8-1-4(9)2-8/h4,9-10H,1-3H2,(H2,6,7) |
Clave InChI |
DTYQCIANTMGFGX-UHFFFAOYSA-N |
SMILES isomérico |
C1C(CN1C/C(=N/O)/N)O |
SMILES canónico |
C1C(CN1CC(=NO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
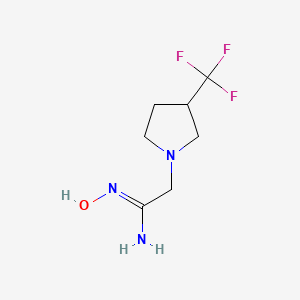
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
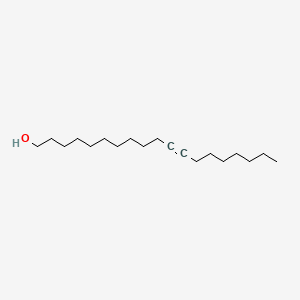
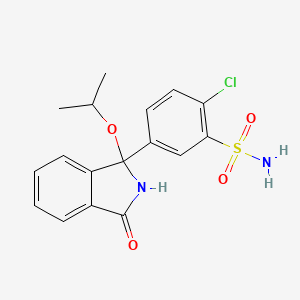
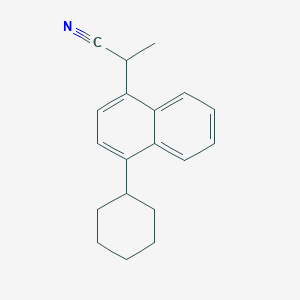
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)
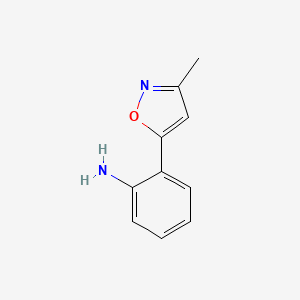

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
